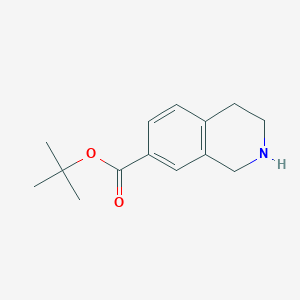
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is a chemical compound that is used as a pharmaceutical intermediate . It is a solid substance and its molecular weight is 233.31 .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H19NO2 . The InChI code is 1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is soluble in water . The compound should be stored away from heat and oxidizing agents, in a cool, dry, well-ventilated condition, and it should be kept refrigerated .作用機序
Remember, when handling chemical compounds, always follow appropriate safety guidelines. The compound “tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” should be stored away from heat and oxidizing agents, kept in a cool, dry, well-ventilated condition, and refrigerated . It’s also important to note that it’s soluble in water .
実験室実験の利点と制限
Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It has also been shown to be safe and well-tolerated in animal models. However, there are some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to administer. It also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
将来の方向性
There are several future directions for research on tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of stroke and traumatic brain injury. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Conclusion:
This compound is a promising chemical compound that has potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound has several advantages for lab experiments, but there are also some limitations. Future research on this compound may lead to the development of new treatments for neurodegenerative diseases and other neurological disorders.
合成法
Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be synthesized using a multi-step process that involves the condensation of 2-phenylacetaldehyde with a primary amine, followed by hydrogenation and esterification. The final product is obtained as a white solid with a high yield and purity.
科学的研究の応用
Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have a positive effect on memory and cognitive function. This compound has been tested in animal models of Alzheimer's disease, Parkinson's disease, and stroke, and has shown promising results.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-5-4-10-6-7-15-9-12(10)8-11/h4-5,8,15H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUSJQIEIXQIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(CCNC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)

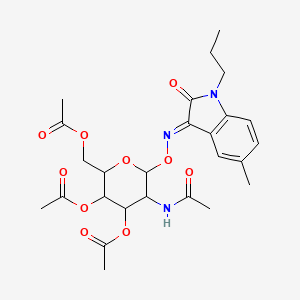
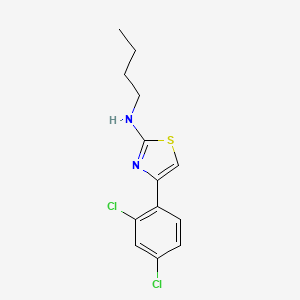
![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)
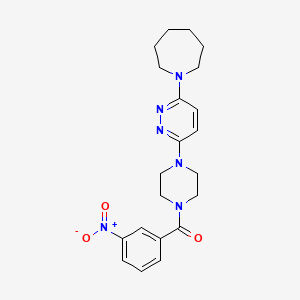

![N-[6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2946404.png)
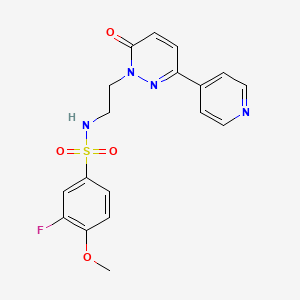
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)

![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)